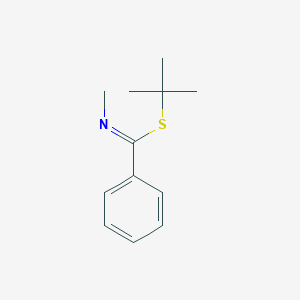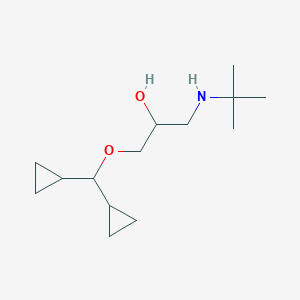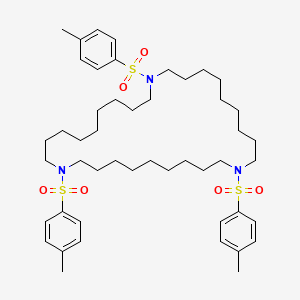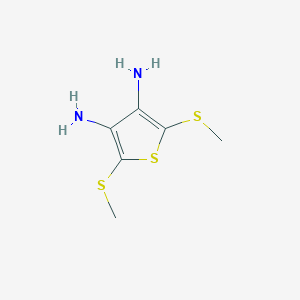
2-Hydroxy-2-methylbut-3-en-1-yl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-methylbut-3-en-1-yl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.2322 g/mol . . It is an α,β-unsaturated carboxylic ester, which means it contains a conjugated system of a carbon-carbon double bond and a carbonyl group.
Métodos De Preparación
The synthesis of 2-Hydroxy-2-methylbut-3-en-1-yl 2-methylprop-2-enoate can be achieved through various synthetic routes. One common method involves the esterification of 2-Hydroxy-2-methylbut-3-en-1-ol with 2-methylprop-2-enoic acid under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. These methods often employ automated systems to control temperature, pressure, and reactant concentrations, ensuring consistent and efficient production.
Análisis De Reacciones Químicas
2-Hydroxy-2-methylbut-3-en-1-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol group. Lithium aluminum hydride (LiAlH4) is a common reducing agent used for this purpose.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Addition: The conjugated double bond in the compound can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-methylbut-3-en-1-yl 2-methylprop-2-enoate has various scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: The compound is used in the production of polymers and resins, where its ester functionality contributes to the material properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-methylbut-3-en-1-yl 2-methylprop-2-enoate involves its interaction with molecular targets and pathways. The compound’s α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in various chemical and biological processes, where the compound can act as an electrophile and participate in enzyme-catalyzed reactions.
Comparación Con Compuestos Similares
2-Hydroxy-2-methylbut-3-en-1-yl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-methylbut-2-enoate: This compound has a similar ester functionality but lacks the hydroxyl group and the conjugated double bond.
2-Methyl-3-buten-2-ol: This compound contains a hydroxyl group and a double bond but does not have the ester functionality.
2-Hydroxyethyl methacrylate: This compound has a similar ester group but with a different alkyl chain.
The uniqueness of this compound lies in its combination of the hydroxyl group, conjugated double bond, and ester functionality, which imparts distinct reactivity and properties.
Propiedades
Número CAS |
88142-97-6 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(2-hydroxy-2-methylbut-3-enyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-5-9(4,11)6-12-8(10)7(2)3/h5,11H,1-2,6H2,3-4H3 |
Clave InChI |
HMZNSXWPQGXPRD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(C)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole](/img/structure/B14386172.png)

![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)

![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)




